molecular formula C17H15N3O3S B2561729 4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-53-6

4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2561729
CAS No.: 1021060-53-6
M. Wt: 341.39
InChI Key: RLFCYNGSXSGDEI-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Solar Cells

Research has demonstrated the utility of structurally related compounds in organic electronics, especially in solar cells. For instance, the use of conjugated polyelectrolytes with diketopyrrolopyrrole (DPP) backbones, similar to the compound , as electron transport layers in polymer solar cells has shown to improve power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015). This illustrates the compound's potential in enhancing the performance of photovoltaic devices through better energy alignment and electron extraction.

Photophysical Properties and Luminescence

The synthesis and study of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives, related to the compound of interest, have revealed insights into their photophysical properties. These compounds exhibit weak luminescence and low radiative rates in solution, attributed to their centrosymmetric geometries. This knowledge is crucial for developing materials with desired optical properties for applications in light-emitting devices and sensors (Gendron et al., 2014).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of pyrrolo[3,4-d]pyrimidine, akin to the compound , have been explored for their biological activities. For example, extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been investigated as inhibitors of glycolic acid oxidase, showing potency in vitro and the ability to reduce urinary oxalate levels in ethylene glycol-fed rats (Rooney et al., 1983). This indicates the compound's potential in drug discovery and development, particularly in treating conditions related to enzyme inhibition.

Solvent Selection and Material Solubility

The solubilities of DPP derivatives in various solvents have been studied to guide solvent selection for organic electronic applications. This research underlines the importance of cohesive energy densities in solvent selection, which directly impacts the efficiency of devices like solar cells (Walker et al., 2011). Understanding the solubility parameters of compounds similar to the one can lead to the development of more efficient and stable organic electronic materials.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-11-5-3-10(4-6-11)15-14-13(18-17(23)19-15)9-20(16(14)22)8-12-2-1-7-24-12/h1-7,15,21H,8-9H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFCYNGSXSGDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.